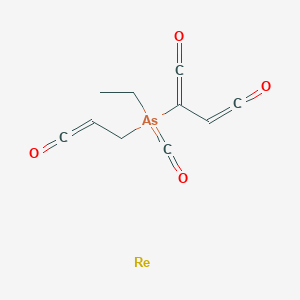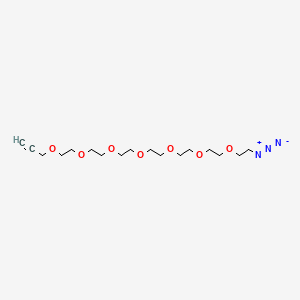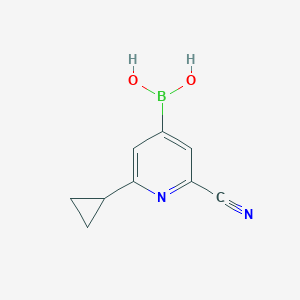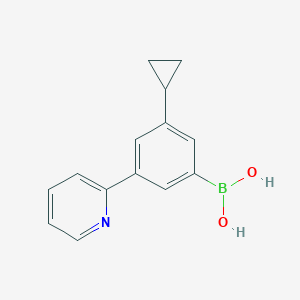
Rhenium, tetracarbonyl(triethylarsine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium, tetracarbonyl(triethylarsine)- is a complex organometallic compound that features a rhenium center coordinated to four carbonyl groups and one triethylarsine ligand. This compound belongs to the class of transition metal carbonyls, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science .
準備方法
The synthesis of rhenium, tetracarbonyl(triethylarsine)- typically involves the reaction of rhenium pentacarbonyl chloride with triethylarsine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
Rhenium, tetracarbonyl(triethylarsine)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhenium complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The carbonyl and triethylarsine ligands can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. .
科学的研究の応用
Rhenium, tetracarbonyl(triethylarsine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrosilylation and carbonylation reactions.
Medicine: Research is ongoing to explore its use as an anticancer agent, leveraging its ability to selectively target cancer cells.
Industry: It is used in the development of advanced materials and as a precursor for other rhenium-based compounds .
作用機序
The mechanism by which rhenium, tetracarbonyl(triethylarsine)- exerts its effects involves the interaction of the rhenium center with various molecular targets. In catalytic applications, the rhenium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological applications, the compound’s photophysical properties enable it to act as a fluorescent probe, while its ability to interact with cellular components allows it to exert cytotoxic effects on cancer cells .
類似化合物との比較
Rhenium, tetracarbonyl(triethylarsine)- can be compared with other rhenium carbonyl complexes, such as rhenium tricarbonyl complexes and rhenium pentacarbonyl. These compounds share similar structural features but differ in their ligand environments and reactivity. The unique combination of carbonyl and triethylarsine ligands in rhenium, tetracarbonyl(triethylarsine)- imparts distinct chemical properties and applications compared to its analogs .
Similar compounds include:
- Rhenium tricarbonyl complexes
- Rhenium pentacarbonyl
- Rhenium tricarbonyl(triphenylphosphine)
- Rhenium tricarbonyl(bipyridine)
These compounds highlight the versatility of rhenium carbonyl chemistry and the potential for tailoring properties through ligand modification .
特性
CAS番号 |
101697-73-8 |
|---|---|
分子式 |
C10H9AsO4Re |
分子量 |
454.30 g/mol |
InChI |
InChI=1S/C10H9AsO4.Re/c1-2-11(9-15,5-3-6-12)10(8-14)4-7-13;/h3-4H,2,5H2,1H3; |
InChIキー |
RSAGDLYAYICQIP-UHFFFAOYSA-N |
正規SMILES |
CC[As](=C=O)(CC=C=O)C(=C=O)C=C=O.[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)


![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)


![3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid](/img/structure/B14087575.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)
